![molecular formula C5H3BrN4S B111169 2-Amino-6-bromothiazolo[4,5-B]pyrazine CAS No. 112342-72-0](/img/structure/B111169.png)
2-Amino-6-bromothiazolo[4,5-B]pyrazine
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Description
2-Amino-6-bromothiazolo[4,5-B]pyrazine is a chemical compound with the molecular formula C5H3BrN4S and a molecular weight of 231.07 . It falls under the category of miscellaneous compounds .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-bromothiazolo[4,5-B]pyrazine consists of a thiazolo[4,5-B]pyrazine core with an amino group at the 2-position and a bromo group at the 6-position .Scientific Research Applications
Antimicrobial Activity
2-Amino-6-bromothiazolo[4,5-B]pyrazine: derivatives have been studied for their potential as antimicrobial agents. The thiazolo[4,5-b]pyrazine scaffold is known to exhibit significant antibacterial and antifungal properties . This compound can be utilized in the development of new drugs targeting resistant strains of bacteria and fungi.
Anti-inflammatory Agents
The anti-inflammatory properties of thiazolo[4,5-b]pyrazine derivatives make them candidates for treating inflammatory diseases. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .
Antiviral Applications
Thiazolo[4,5-b]pyrazine structures have shown promise in antiviral research. Their ability to inhibit viral replication makes them potential components of antiviral drugs, especially in the treatment of diseases where current therapy is limited .
Antitumor and Cytotoxicity
Research has indicated that thiazolo[4,5-b]pyrazine derivatives possess cytotoxic effects against various cancer cell lines. They are being explored for their use in chemotherapy, particularly for their targeted action and reduced side effects compared to traditional chemotherapy agents .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The structure of 2-Amino-6-bromothiazolo[4,5-B]pyrazine has been associated with inhibitory effects on certain kinases, which could lead to the development of new targeted therapies .
Neuroprotective Effects
The neuroprotective effects of thiazolo[4,5-b]pyrazine derivatives are being investigated for the treatment of neurodegenerative diseases. These compounds may protect nerve cells from damage and improve neurological function .
properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFECHDSIQGHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551385 |
Source
|
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromothiazolo[4,5-B]pyrazine | |
CAS RN |
112342-72-0 |
Source
|
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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